5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide
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Overview
Description
5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide is a synthetic organic compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide typically involves the following steps:
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Formation of the Triazolidine Ring: : The triazolidine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired ring structure.
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Introduction of the 3-Chloroanilino Group: : The 3-chloroanilino group can be introduced through a nucleophilic substitution reaction, where a suitable aniline derivative reacts with a chlorinated precursor. This reaction may require the use of solvents and temperature control to achieve optimal yields.
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Attachment of the 3-Phenylpropyl Group: : The 3-phenylpropyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, where a phenylpropyl halide reacts with a suitable organometallic reagent. This step often involves the use of palladium catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yields and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, where the triazolidine ring or the anilino group is oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can be used to modify the functional groups within the compound. For example, the nitro group (if present) can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halides, amines, and organometallic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Catalysts: Palladium, platinum, and other transition metal catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the triazolidine ring, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs. Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine: The compound may have therapeutic potential in the treatment of various diseases. Its pharmacological properties can be investigated to determine its efficacy and safety.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxylate: A similar compound with a carboxylate group instead of a carboxamide group.
5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-thioamide: A similar compound with a thioamide group instead of a carboxamide group.
5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-sulfonamide: A similar compound with a sulfonamide group instead of a carboxamide group.
Uniqueness
5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c19-14-9-4-10-15(12-14)21-17-16(22-24-23-17)18(25)20-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,16-17,21-24H,5,8,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBISDZIBALGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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